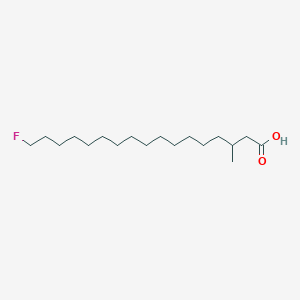

17-Fluoro-3-methylheptadecanoic acid

Description

Significance of Branched-Chain Fatty Acids (BCFAs) in Biological Systems and Research

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups along their carbon chain. wikipedia.org Unlike their straight-chain counterparts, BCFAs introduce structural perturbations that have significant biological consequences. They are integral components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity and function, similar to the role of cis-unsaturated fatty acids. lipotype.comfrontiersin.orgcreative-proteomics.com The position of the methyl branch, often on the penultimate (iso-) or antepenultimate (anteiso-) carbon, influences the physical properties of the membrane. lipotype.com

In mammals, BCFAs are found in various tissues and fluids, including the skin, adipose tissue, and breast milk. nih.gov Research indicates that BCFAs are not merely structural lipids but also act as bioactive molecules. They have been implicated in a variety of metabolic processes and have demonstrated anti-inflammatory, anti-cancer, and neuroprotective properties in preclinical studies. nih.govoup.com For instance, BCFAs can influence gene expression related to lipid metabolism and reduce the expression of pro-inflammatory factors. nih.gov Their unique metabolic pathways and potential health benefits have made them a subject of growing research interest, particularly in the context of metabolic diseases like obesity and diabetes. nih.govoup.com

The Strategic Role of Fluorine Substitution in Fatty Acid Analogs for Biochemical Investigations

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry and chemical biology. nih.gov Substituting a hydrogen atom or a hydroxyl group with a fluorine atom can profoundly alter a molecule's properties without dramatically increasing its size. In the context of fatty acid research, fluorine substitution serves several strategic purposes.

Firstly, the carbon-fluorine bond is exceptionally stable. This stability can be exploited to create "metabolically blocked" fatty acid analogs. For example, placing fluorine atoms at positions susceptible to β-oxidation can halt the metabolic breakdown of the fatty acid chain. nih.gov This metabolic trapping allows researchers to study the transport and uptake of fatty acids into cells and organelles, such as mitochondria, without the complication of subsequent degradation. researchgate.netresearchgate.netelsevierpure.com

Secondly, the fluorine-18 (B77423) (¹⁸F) isotope is a positron emitter with a convenient half-life, making it ideal for Positron Emission Tomography (PET) imaging. researchgate.net By labeling a fatty acid analog with ¹⁸F, scientists can non-invasively visualize and quantify fatty acid uptake and metabolism in living organisms, including humans. This has profound applications in cardiology for assessing myocardial fatty acid metabolism and in oncology for studying tumor metabolism. researchgate.netnih.gov

Furthermore, the fluorine-19 (¹⁹F) nucleus is NMR-active, providing a sensitive and specific handle for nuclear magnetic resonance spectroscopy studies. rsc.org This allows for detailed mechanistic investigations of enzymes that process fatty acids, such as desaturases, providing insights that would be difficult to obtain with natural substrates. rsc.org

Overview of 17-Fluoro-3-methylheptadecanoic Acid as a Model Compound for Advanced Research

This compound is a synthetic molecule that combines the key features of a BCFAs and a terminally fluorinated fatty acid. While specific research focusing exclusively on this exact compound is not widespread, its structure makes it an exemplary model for studying complex biological processes.

The molecule consists of a 17-carbon heptadecanoic acid backbone, which is a long-chain fatty acid relevant to cellular energy metabolism. The methyl group at the 3- (or beta) position is a critical feature. Beta-methylation is known to influence the rate and pathway of fatty acid oxidation. The strategic placement of a fluorine atom at the terminal (omega) position (C-17) serves as a stable reporter group. This terminal fluorination makes the molecule a potential probe for PET imaging (if ¹⁸F is used) or ¹⁹F NMR studies, tracking its path from uptake to metabolic transformation. nih.gov

Analogs with similar structural motifs, such as beta-methylated and terminally fluorinated fatty acids, have been developed and evaluated as tracers for myocardial fatty acid metabolism. nih.gov For instance, the study of compounds like 8-(¹⁸F)fluoro-3(RS)-methylheptadecanoic acid has provided valuable data on how such modifications affect heart uptake and clearance. nih.gov Therefore, this compound represents a sophisticated molecular probe designed to leverage the biological significance of branched-chain structures and the analytical power of fluorine to dissect the intricate steps of fatty acid metabolism.

Data Tables

Table 1: Physicochemical Properties of a Related Compound (3-Fluoro-3-methylheptane)

Note: Data for the precise compound this compound is not publicly available. The following table shows properties for a structurally simpler, related fluorinated branched-chain alkane to illustrate general characteristics.

| Property | Value | Source |

| IUPAC Name | 3-fluoro-3-methylheptane | PubChem nih.gov |

| Molecular Formula | C₈H₁₇F | PubChem nih.gov |

| Molecular Weight | 132.22 g/mol | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

Table 2: Comparison of Fatty Acid Analogs in Myocardial Research

| Compound Name | Key Structural Features | Primary Research Application | Key Finding | Reference |

| 14(R,S)-[¹⁸F]Fluoro-6-thia-heptadecanoic acid (FTHA) | Thia-substitution at C-6, ¹⁸F at C-14 | PET imaging of myocardial fatty acid utilization | Undergoes metabolic trapping, allowing for imaging of fatty acid uptake and oxidation. | researchgate.netelsevierpure.com |

| 8(RS)-[¹⁸F]Fluoro-3(RS)-methylheptadecanoic acid ([¹⁸F]FBMHA) | Methyl-branch at C-3, ¹⁸F at C-8 | PET imaging of myocardial fatty acid metabolism | Compared to other analogs, showed a different heart-to-blood ratio, indicating structural influence on biodistribution. | nih.gov |

| trans-9-[¹⁸F]Fluoro-3,4-methyleneheptadecanoic acid ([¹⁸F]FCPHA) | Cyclopropyl (B3062369) group at C-3/4, ¹⁸F at C-9 | PET imaging of myocardial fatty acid metabolism | The cyclopropyl group significantly influenced heart accumulation and blood clearance. | nih.gov |

| 16-[¹⁸F]Fluoropalmitic acid | ¹⁸F at terminal position (C-16) | PET imaging of fatty acid metabolism | Showed decreased heart uptake compared to unlabeled palmitic acid and was subject to metabolic defluorination. | nih.gov |

Properties

CAS No. |

137442-09-2 |

|---|---|

Molecular Formula |

C18H35FO2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

17-fluoro-3-methylheptadecanoic acid |

InChI |

InChI=1S/C18H35FO2/c1-17(16-18(20)21)14-12-10-8-6-4-2-3-5-7-9-11-13-15-19/h17H,2-16H2,1H3,(H,20,21) |

InChI Key |

DXJUVIXSSUYILQ-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCCCCCCCF)CC(=O)O |

Canonical SMILES |

CC(CCCCCCCCCCCCCCF)CC(=O)O |

Synonyms |

17-(18F)-fluoro-3-methylheptadecanoic acid 17-fluoro-3-methylheptadecanoic acid 17-FMHDA |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization

Strategies for the Chemical Synthesis of Fluorinated Branched-Chain Fatty Acids and Analogs

Chemical synthesis provides a versatile toolbox for the preparation of fluorinated fatty acids. These methods often involve the introduction of fluorine at a specific position in the carbon chain through nucleophilic substitution or by constructing the fluorinated backbone from smaller, fluorinated building blocks.

Nucleophilic fluorination is a common strategy for introducing a fluorine atom into an organic molecule by displacing a leaving group with a fluoride (B91410) ion. In the context of fatty acid synthesis, this typically involves the preparation of a suitable precursor with a good leaving group, such as a tosylate or a halide, at the desired position for fluorination.

The classic Finkelstein reaction, which involves a halide exchange, can be adapted for fluorination. ucla.edu However, the poor nucleophilicity and high basicity of fluoride ions can lead to competing elimination reactions, especially with secondary alkyl halides. ucla.edunih.gov To overcome these challenges, various fluoride sources and reaction conditions have been developed. Reagents like cesium fluoride (CsF) or potassium fluoride (KF) in the presence of crown ethers or in ionic liquids can enhance the nucleophilicity of the fluoride ion and improve the yield of the desired fluorinated product. nih.govorganic-chemistry.org For instance, the use of KF with 18-crown-6 and bulky diols has been shown to invert the chemoselectivity from elimination to substitution in the fluorination of secondary alkyl bromides. nih.gov

In a typical synthetic sequence for a terminally fluorinated fatty acid, a long-chain diol can be monoprotected, and the remaining hydroxyl group converted to a good leaving group. Subsequent nucleophilic substitution with a fluoride source, followed by deprotection and oxidation, would yield the desired fluorinated fatty acid. While specific examples for the synthesis of 17-Fluoro-3-methylheptadecanoic acid via this method are not abundant in the literature, the general principles of nucleophilic substitution on long-chain alkyl halides and sulfonates are well-established and applicable. ucla.eduprinceton.edu

Table 1: Common Reagents for Nucleophilic Fluorination

| Fluoride Source | Activating Agent/Solvent | Typical Substrates |

| Potassium Fluoride (KF) | Crown Ethers, Phase-transfer catalysts | Alkyl halides, Alkyl sulfonates |

| Cesium Fluoride (CsF) | Aprotic polar solvents (e.g., DMF, DMSO) | Alkyl halides, Alkyl sulfonates |

| Tetrabutylammonium Fluoride (TBAF) | Anhydrous organic solvents | Alkyl halides, Alkyl sulfonates |

| Amine-HF complexes (e.g., Olah's reagent) | - | Alkenes, Epoxides |

Achieving regioselectivity in the fluorination of a branched-chain fatty acid is crucial to ensure the fluorine atom is introduced at the correct position. This can be accomplished by starting with a precursor that has a leaving group at the desired carbon. For example, to synthesize this compound, a precursor with a leaving group at the C-17 position would be required.

Stereoselectivity is another important consideration, especially when chiral centers are present, such as the C-3 methyl group in this compound. The synthesis of specific stereoisomers often requires the use of chiral starting materials or chiral catalysts. Asymmetric fluorination reactions, using chiral N-F reagents or organocatalysts, have been developed to introduce fluorine with high enantioselectivity. nih.govnih.gov For instance, the fluorination of chiral enamides has been shown to proceed with high π-facial selectivity, leading to the formation of chiral α-fluoro-imides which can be further converted to other chiral fluorinated compounds. nih.gov

The synthesis of fluorinated compounds with multiple contiguous stereogenic centers is a significant challenge. mdpi.com Methodologies such as electrophilic fluorination of chiral enamides have been developed to create fluorinated stereogenic centers with high diastereoselectivity. nih.gov While these methods have been demonstrated on various model systems, their application to the synthesis of long-chain branched fatty acids like this compound would require adaptation of the synthetic routes.

The synthesis of specific isomers of this compound would necessitate careful planning of the synthetic route to control the stereochemistry at the C-3 position and potentially at the C-17 position if a chiral center is generated during fluorination.

One approach would be to start from a chiral precursor that already contains the 3-methyl group in the desired configuration. For example, (R)- or (S)-citronellol are common chiral building blocks in natural product synthesis and could potentially be elaborated into the required fluorinated fatty acid backbone.

A notable example of the synthesis of a related compound is the preparation of 17-[¹⁸F]Fluoro-5-methylheptadecanoic acid for positron emission tomography (PET) imaging. While the details of the synthesis of the non-radioactive standard are not extensively described in the available abstract, the synthesis of radiolabeled fatty acids often involves nucleophilic substitution with [¹⁸F]fluoride on a suitable precursor in the final step. mdpi.com This suggests that a similar strategy could be employed for the synthesis of stable isotopes or other isomers of this compound.

The synthesis of highly fluorinated fatty acid analogues has also been reported, often employing Wittig reactions to construct the carbon chain with control over the double bond geometry, which can then be reduced to a saturated chain. researchgate.net

Enzymatic and Biocatalytic Routes for Fluorine Incorporation and Fatty Acid Modification

Enzymatic and biocatalytic methods offer a green and highly selective alternative to chemical synthesis for the production of fluorinated compounds. These methods can provide exquisite control over regioselectivity and stereoselectivity.

Nature has evolved a limited number of enzymes capable of forming a carbon-fluorine bond. The most well-known is the fluorinase enzyme, which catalyzes the reaction between S-adenosyl-L-methionine (SAM) and fluoride ion to produce 5'-fluoro-5'-deoxyadenosine. acsgcipr.orgnih.gov While the natural substrate scope of fluorinases is narrow, significant efforts have been made in enzyme engineering to expand their utility.

Directed evolution has been successfully employed to create mutant enzymes with altered substrate specificity and enhanced catalytic activity. nih.govchemrxiv.org For example, non-heme iron enzymes have been repurposed through directed evolution to catalyze the enantioselective C(sp³)–H fluorination of a range of substrates. nih.govchemrxiv.org This approach involves the selective activation of a C-H bond and subsequent fluorination, offering a powerful tool for late-stage fluorination of complex molecules.

While the direct enzymatic fluorination of a long-chain fatty acid like heptadecanoic acid has not been extensively reported, the advancements in engineering C-H activating enzymes open up possibilities for the future development of biocatalysts capable of selectively fluorinating aliphatic chains.

Microorganisms possess a diverse array of enzymes that can metabolize a wide range of organic compounds, including fluorinated molecules. The biotransformation of fluorinated fatty acids can involve pathways such as β-oxidation and ω-oxidation.

Studies on the microbial degradation of per- and polyfluorinated carboxylic acids (PFCAs) have shown that the position of fluorine atoms and the presence of unsaturation significantly influence their biodegradability. acs.orgnih.govacs.org For instance, microbial reductive defluorination has been observed for branched and unsaturated fluorinated carboxylic acids under anaerobic conditions. nih.govacs.org Aerobic biotransformation of short-chain fluorinated carboxylic acids has also been demonstrated, with defluorination being structure-specific. acs.org

These findings suggest that microorganisms could potentially be used to modify fluorinated fatty acids or to produce them from fluorinated precursors. For example, a microorganism could be engineered to express a specific set of enzymes that can convert a readily available fluorinated starting material into a desired fluorinated fatty acid. Understanding the natural biotransformation pathways of fluorinated compounds is crucial for developing such biocatalytic systems.

Chemical Derivatization Techniques for Enhanced Analytical Detection and Probe Design

Esterification and Alkylation for Chromatography and Mass Spectrometry

Esterification is a fundamental derivatization technique for fatty acids, converting the polar carboxylic acid group into a less polar and more volatile ester. This is particularly important for gas chromatography (GC) analysis, where high volatility is a prerequisite for the analyte to traverse the column. researchgate.net Similarly, for mass spectrometry (MS), esterification can lead to more stable molecular ions and predictable fragmentation patterns. jeol.com

One of the most common methods for preparing fatty acid methyl esters (FAMEs) is through acid-catalyzed esterification. jeol.com Reagents such as boron trifluoride in methanol (BF3-methanol) and methanolic hydrochloric acid are widely employed for this purpose. nih.govusda.gov The reaction with BF3-methanol is typically rapid and can be performed under relatively mild conditions, minimizing potential side reactions. sigmaaldrich.comnih.gov For this compound, the esterification to its methyl ester would proceed by reacting the fatty acid with BF3-methanol, typically at around 60-100°C for a short duration. nih.gov

The general reaction is as follows:

R-COOH + CH₃OH --(BF₃)--> R-COOCH₃ + H₂O

Alkylation is another derivatization strategy that can be used to modify the carboxylic acid group. While esterification is a form of alkylation, the term can also refer to the introduction of other alkyl groups, such as pentafluorobenzyl (PFB) esters. PFB derivatives are particularly useful for enhancing sensitivity in electron capture detection (ECD) in GC and for negative ion chemical ionization mass spectrometry. nih.gov

The table below summarizes typical conditions for the esterification of long-chain fatty acids, which would be applicable to this compound.

| Derivatization Method | Reagent | Typical Conditions | Derivative | Analytical Application |

| Methyl Esterification | Boron trifluoride in methanol (10-14%) | Heat at 60-100°C for 10-60 minutes | Fatty Acid Methyl Ester (FAME) | GC-MS, GC-FID |

| Methyl Esterification | Methanolic HCl (1-5%) | Heat at 80°C for 1 hour or overnight at 50°C | Fatty Acid Methyl Ester (FAME) | GC-MS, GC-FID |

| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFBBr) | Room temperature with a base catalyst | Pentafluorobenzyl Ester | GC-ECD, GC-NCI-MS |

This table presents generalized conditions based on literature for long-chain fatty acids and should be optimized for the specific compound.

Upon electron ionization mass spectrometry (EI-MS), the methyl ester of 3-methylheptadecanoic acid would be expected to produce a characteristic fragmentation pattern. The presence of the methyl branch at the 3-position influences the fragmentation, leading to specific ions that can help in its identification. For instance, the mass spectrum of 3-methylheptadecanoic acid methyl ester would likely show a molecular ion peak, as well as fragment ions resulting from cleavages around the methyl branch. The mass spectrum of methyl heptadecanoate, a related straight-chain fatty acid, shows characteristic ions that can be compared to understand the influence of the methyl group. researchgate.netnist.gov For branched-chain FAMEs, prominent ions often correspond to cleavages on either side of the branch point. nih.gov

Derivatization for Charge-Remote Fragmentation Analysis

Charge-remote fragmentation (CRF) is a powerful mass spectrometric technique used for the structural elucidation of long-chain molecules like fatty acids. spectrabase.comnih.gov In CRF, fragmentation occurs along the alkyl chain at locations remote from the site of the charge. nih.gov This technique is particularly valuable for determining the position of double bonds, hydroxyl groups, and alkyl branches. nih.gov To facilitate CRF, the fatty acid is derivatized with a moiety that carries a fixed charge. nih.govnih.gov

Picolinyl esters are one such class of derivatives. nih.gov The pyridine ring in the picolinyl group can be readily ionized, and subsequent collision-induced dissociation (CID) leads to fragmentation along the fatty acid chain, providing structurally informative ions. nih.gov The synthesis of picolinyl esters typically involves the conversion of the fatty acid to its acid chloride, followed by reaction with 3-pyridylcarbinol. nih.gov

Another effective derivatization strategy for CRF is the formation of N-(4-aminomethylphenyl) pyridinium (AMPP) derivatives. nih.govnih.gov These derivatives introduce a pre-charged pyridinium group at the carboxyl end of the fatty acid. High-energy CID of these derivatives results in a series of fragment ions arising from the cleavage of C-C bonds along the aliphatic chain. nih.govnih.gov This allows for the precise localization of structural features such as the methyl branch in this compound. The fragmentation pattern would be expected to show a gap or a change in the regular pattern of neutral losses corresponding to the location of the methyl group.

The table below outlines derivatization strategies for charge-remote fragmentation analysis applicable to this compound.

| Derivatization Strategy | Reagent | Derivative Type | Ionization Mode | Key Feature for MS |

| Picolinyl Esterification | 3-Pyridylcarbinol (after conversion to acid chloride) | Picolinyl Ester | Electron Ionization (EI) | Charge localization on the pyridine ring induces fragmentation along the alkyl chain. |

| AMPP Derivatization | N-(4-aminomethylphenyl) pyridinium | AMPP Amide | Electrospray Ionization (ESI) / MALDI | Pre-charged derivative facilitates charge-remote fragmentation upon CID. |

This table provides an overview of common derivatization techniques for charge-remote fragmentation based on existing literature for long-chain fatty acids.

The detailed analysis of the mass spectrum of a derivatized this compound would provide a wealth of structural information. For instance, in the CRF spectrum of its AMPP derivative, a series of fragment ions separated by masses corresponding to the loss of methylene (B1212753) (-CH₂-) groups would be observed. A disruption in this regular pattern would pinpoint the location of the 3-methyl group. The terminal fluorine atom would also influence the fragmentation pattern, potentially leading to characteristic neutral losses or fragment ions containing fluorine.

Investigating Metabolic Pathways and Biotransformation

Enzymatic Processing and Metabolic Fate of Fluorinated Branched-Chain Fatty Acids in Experimental Models

The primary metabolic route for straight-chain fatty acids is mitochondrial beta-oxidation, a cyclical process that shortens the acyl chain by two carbons in each round to produce acetyl-CoA for energy production. aocs.org However, the structural modifications in fluorinated branched-chain fatty acids like 17-Fluoro-3-methylheptadecanoic acid are specifically designed to disrupt this process, a feature exploited in the development of metabolic tracers.

The presence of a methyl group on the carbon chain of a fatty acid can significantly impede the beta-oxidation process. Specifically, a methyl group at the β-position (carbon 3) acts as a steric hindrance for the enzymes of the beta-oxidation spiral. snmjournals.org The multi-enzyme complex responsible for beta-oxidation is highly specific to the structure of the acyl-CoA substrate. The methyl branch prevents the proper binding and catalytic action of one or more of these enzymes, such as acyl-CoA dehydrogenase or enoyl-CoA hydratase, effectively halting or dramatically slowing the metabolic cycle. aocs.orgplos.org This inhibition is a well-established principle used in designing fatty acid analogs that are metabolically trapped. snmjournals.org

While the 3-methyl group is the primary inhibitor, the terminal fluorine atom also influences the molecule's metabolic fate. The carbon-fluorine bond is exceptionally strong, and while terminal fluorination does not prevent the initial steps of activation and mitochondrial uptake, its impact is most relevant after multiple theoretical cycles of beta-oxidation. However, because the 3-methyl group effectively halts the process near the beginning, the terminal fluorine's primary role is to serve as a stable reporter, for instance, the radioisotope Fluorine-18 (B77423) for Positron Emission Tomography (PET).

The deliberate inhibition of beta-oxidation is the core of the "metabolic trapping" strategy for developing fatty acid-based imaging agents. snmjournals.orgnih.gov Compounds like this compound are designed to mimic natural fatty acids, allowing them to be taken up by tissues with high fatty acid metabolism, such as the myocardium (heart muscle). snmjournals.orgnih.gov

The process unfolds as follows:

Uptake: The fluorinated branched-chain fatty acid enters the cell via fatty acid transporters. aocs.org

Activation: Once inside the cell, it is esterified to coenzyme A (CoA) by acyl-CoA synthetase, forming the corresponding acyl-CoA molecule. This is a necessary step for all subsequent fatty acid metabolism.

Mitochondrial Transport: The acyl-CoA is converted to an acylcarnitine derivative to be transported across the mitochondrial membrane. aocs.org

Inhibition and Trapping: Inside the mitochondrion, the beta-oxidation machinery attempts to process the molecule. However, as described previously, the 3-methyl group obstructs the enzymatic pathway. snmjournals.org

Because the molecule cannot be broken down further, it remains "trapped" within the mitochondria. When labeled with ¹⁸F, the trapped tracer's radioactivity accumulates in the tissue, allowing for visualization and quantification of regional fatty acid uptake using PET imaging. nih.govnih.gov Studies on analogous compounds, such as ¹⁸F-fluoro-3-methylheptadecanoic acid (¹⁸F-FBMHA) and other modified fatty acids, have demonstrated high retention in the myocardium, validating this trapping mechanism. snmjournals.orgnih.gov

A critical aspect of a fluorinated tracer's viability is the stability of the carbon-fluorine bond. In vivo defluorination can lead to the release of free fluoride (B91410) ions, which are subsequently taken up by bone. This can create a misleading signal in PET images. Biodistribution studies of similar compounds, such as trans-9(RS)-(¹⁸F)-fluoro-3,4(RS,RS)-methyleneheptadecanoic acid (¹⁸F-FCPHA), provide insight. In rats, this tracer showed a gradual increase in bone radioactivity over 60 minutes, indicating that some defluorination does occur, though heart uptake remained high and stable. nih.gov

Due to the effective block of beta-oxidation, the formation of downstream metabolites is severely limited. Instead of being catabolized into smaller acetyl-CoA units, the trapped fatty acid analog is often shunted into other lipid pools. Studies with similar metabolically blocked fatty acids have shown that they can be incorporated into complex lipids like triglycerides and phospholipids (B1166683) within the cell. snmjournals.org Therefore, the primary metabolic fate is not breakdown but rather storage within the cell's lipid reservoirs.

Biosynthesis of Branched-Chain Fatty Acids in Model Organisms and Cellular Systems

While this compound is a synthetic compound, its core structure—a branched-chain fatty acid (BCFA)—is found in nature, particularly in bacteria. wikipedia.org Understanding the natural biosynthesis of BCFAs provides context for their fundamental biochemistry.

The synthesis of fatty acids is primarily carried out by the fatty acid synthase (FASN) system. In straight-chain fatty acid synthesis, FASN uses acetyl-CoA as a primer and sequentially adds two-carbon units from malonyl-CoA. nih.gov The synthesis of BCFAs requires a different primer.

In many bacteria, the key genetic and enzymatic determinants involve the production of branched-chain acyl-CoA primers. frontiersin.orgfrontiersin.org This process is initiated by a branched-chain alpha-keto acid (BCKA) decarboxylase, which converts branched-chain α-keto acids (derived from amino acids) into the necessary primers (e.g., isobutyryl-CoA, isovaleryl-CoA). nih.gov The FASN system then uses these branched primers to initiate fatty acid synthesis, resulting in a branched-chain product. frontiersin.org

In mammals, FASN is also known to be promiscuous and can utilize primers other than acetyl-CoA. nih.govnih.gov The synthesis of methyl-branched fatty acids can occur when FASN incorporates methylmalonyl-CoA instead of malonyl-CoA during the elongation phase. nih.govnih.gov The availability of these branched precursors is a key determinant of BCFA synthesis.

| Enzyme | Function in Branched-Chain Fatty Acid Synthesis | Organism Type |

| Branched-Chain α-Keto Acid (BCKA) Dehydrogenase Complex | Converts branched-chain α-keto acids into branched-chain acyl-CoA primers (e.g., isobutyryl-CoA). frontiersin.org | Bacteria, Mammals |

| Acetyl-CoA Carboxylase (ACC) | Produces malonyl-CoA for fatty acid elongation; promiscuous activity can produce methylmalonyl-CoA. nih.gov | Mammals, Plants |

| Fatty Acid Synthase (FASN) | Elongates the fatty acid chain; can use branched-chain acyl-CoAs as primers to initiate synthesis. nih.gov | Bacteria, Mammals, Plants |

| ECHDC1 | A metabolite repair enzyme that degrades methylmalonyl-CoA, thereby reducing its availability for incorporation into fatty acids by FASN. nih.govnih.gov | Mammals |

This table summarizes key enzymes involved in the biosynthesis of branched-chain fatty acids.

The metabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is intrinsically linked to the biosynthesis of BCFAs. nih.govnih.gov In both bacteria and mammals, BCAAs serve as the ultimate precursors for the branched-chain primers required for BCFA synthesis. frontiersin.orgfrontiersin.org

The metabolic connection proceeds through the initial steps of BCAA catabolism:

Transamination: The first step is the removal of the amino group from the BCAA by a branched-chain aminotransferase (BCAT). This reaction converts the BCAA into its corresponding branched-chain α-keto acid (BCKA). mdpi.comyoutube.com

Oxidative Decarboxylation: The BCKA is then acted upon by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzyme complex removes the carboxyl group and attaches coenzyme A, yielding a branched-chain acyl-CoA. frontiersin.orgmdpi.com

These resulting acyl-CoAs are the direct primers for BCFA synthesis.

| Branched-Chain Amino Acid (BCAA) Precursor | Resulting Branched-Chain Acyl-CoA Primer | Resulting Fatty Acid Series |

| Valine | Isobutyryl-CoA | iso-series (even-numbered) |

| Leucine | Isovaleryl-CoA | iso-series (odd-numbered) |

| Isoleucine | 2-Methylbutyryl-CoA | anteiso-series (odd-numbered) |

This table illustrates the relationship between branched-chain amino acids and the primers they generate for branched-chain fatty acid synthesis. frontiersin.orgfrontiersin.org

This pathway highlights a direct link between protein metabolism (amino acids) and lipid synthesis, demonstrating how the building blocks of one macromolecule can be repurposed to create structural diversity in another. nih.gov

Modulation of Cellular Lipid Homeostasis by Modified Fatty Acids in In Vitro Studies

In the absence of direct studies on this compound, the broader understanding of how structurally related fatty acids modulate cellular lipid homeostasis in vitro can provide a hypothetical framework. It is important to emphasize that the following points are based on research on other classes of modified fatty acids and have not been specifically demonstrated for this compound.

Metabolic Fate and Biotransformation:

The metabolism of 3-methyl-branched fatty acids typically involves an initial step of α-oxidation within peroxisomes. nih.gov This process is necessary to remove the methyl group at the beta-position, which would otherwise hinder the subsequent β-oxidation. It is plausible that this compound, upon entering the cell, would first undergo peroxisomal α-oxidation to yield a fatty acid that can then be catabolized through mitochondrial β-oxidation for energy production or be incorporated into complex lipids. The terminal fluorine atom is expected to block the final cycle of β-oxidation, leading to its metabolic trapping, a property exploited in its use for PET imaging.

Potential Effects on Lipid Synthesis and Signaling:

Studies on other types of fatty acids, such as omega-3 and omega-6 fatty acids, have shown that they can significantly alter the composition of cellular membranes, which in turn affects membrane fluidity and the function of membrane-bound proteins involved in signaling pathways. nih.govnih.govcapes.gov.br These fatty acids and their derivatives can also act as signaling molecules themselves, influencing gene expression related to lipid metabolism and inflammation. youtube.com For instance, some fatty acids can modulate the activity of transcription factors like sterol-regulatory element binding proteins (SREBPs) and peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipogenesis and fatty acid oxidation. nih.govnih.gov

While it is conceivable that this compound could exert similar effects, without direct experimental data from in vitro studies, any such roles remain speculative. Research is needed to investigate whether this compound can alter the expression of key lipogenic enzymes, influence the formation of lipid droplets, or affect cellular signaling pathways that govern lipid homeostasis.

Due to the lack of specific research findings on the in vitro effects of this compound on cellular lipid homeostasis, no data tables can be generated at this time.

Molecular Interactions and Computational Studies

Elucidating Binding Mechanisms with Fatty Acid-Binding Proteins (FABPs) and Transporters

Fatty acid-binding proteins (FABPs) are a family of intracellular proteins responsible for the transport of fatty acids and other lipophilic substances. oup.com The binding of a fatty acid to an FABP is a critical step in its cellular uptake and trafficking. The affinity and specificity of this interaction are governed by the three-dimensional structure of the protein's binding pocket and the physicochemical properties of the fatty acid.

Structural Determinants of Ligand-Protein Interactions

The binding of a fatty acid within the cavity of an FABP is a finely tuned process. Typically, the carboxylate group of the fatty acid forms hydrogen bonds and electrostatic interactions with conserved arginine and tyrosine residues deep within the binding pocket, while the hydrophobic tail is stabilized by van der Waals interactions with nonpolar amino acid residues lining the cavity. nih.gov

For 17-Fluoro-3-methylheptadecanoic acid, two key structural features would dictate its interaction with FABPs:

The 3-methyl group: This branch near the carboxyl head is expected to influence the initial entry and positioning of the fatty acid into the binding portal. Depending on the specific isoform of FABP, this methyl group could either present a steric hindrance, potentially lowering the binding affinity, or it could form favorable hydrophobic interactions with specific amino acid side chains, thereby enhancing binding. Studies on other branched-chain fatty acids suggest that the protein's binding pocket can often accommodate such modifications.

The terminal fluorine atom: The substitution of a hydrogen atom with a highly electronegative fluorine atom at the ω-end of the acyl chain introduces a localized region of negative electrostatic potential. This could lead to specific interactions with polar or positively charged residues in the distal part of the binding pocket. Research on other fluorinated organic molecules has shown that fluorine can participate in non-covalent interactions, including hydrogen bonds and halogen bonds, which could further stabilize the ligand-protein complex. Studies on fluorochemicals have demonstrated their ability to interfere with the binding of endogenous ligands to liver FABP (L-FABP), suggesting that the fluorinated tail plays a significant role in the interaction. nih.gov

| Feature | Predicted Interaction within FABP Binding Pocket | Potential Impact on Binding |

| Carboxylate Head Group | Forms hydrogen bonds and electrostatic interactions with conserved arginine and tyrosine residues. | Anchors the fatty acid within the binding pocket. |

| 3-Methyl Group | May cause steric hindrance or form favorable hydrophobic interactions with nonpolar residues near the portal region. | Could modulate binding affinity and specificity depending on the FABP isoform. |

| Acyl Chain | Engages in van der Waals interactions with hydrophobic amino acid residues lining the cavity. | Stabilizes the fatty acid within the binding pocket. |

| Terminal Fluorine Atom | Introduces a localized negative electrostatic potential, potentially interacting with polar or positively charged residues. | May form specific non-covalent bonds, enhancing binding stability. |

Conformational Changes Induced by Fluorinated Branched-Chain Fatty Acid Binding

The binding of a fatty acid ligand to an FABP is not a simple lock-and-key mechanism; it is often accompanied by conformational changes in the protein. These changes are crucial for both the sequestration of the hydrophobic ligand from the aqueous cytoplasm and for the subsequent release of the fatty acid at its target destination.

Upon binding of a fatty acid, the portal region of the FABP, which consists of two alpha-helices, is known to undergo a conformational shift, effectively "closing" the entrance to the binding cavity. nih.gov This shields the hydrophobic tail of the fatty acid from the solvent.

In the case of this compound, the unique structural elements would likely induce subtle but significant alterations to the bound conformation of the FABP:

The 3-methyl group might necessitate a slight reorientation of the amino acid side chains near the portal to accommodate its bulk, potentially influencing the dynamics of the portal helices.

The terminal fluorine atom , through its specific interactions, could "pull" the distal end of the fatty acid into a more defined position within the pocket. This could lead to a more ordered conformation of the bound ligand compared to its non-fluorinated counterpart and might allosterically influence the conformation of the entire protein, including regions distant from the binding site.

These ligand-induced conformational changes are not merely for sequestration but are also thought to modulate the interaction of the FABP with other proteins and with membranes, thereby influencing the downstream fate of the transported fatty acid. nih.gov

Interactions with Biological Membranes and Lipid Bilayers

The interaction of fatty acids with cellular membranes is fundamental to their transport, metabolism, and signaling functions. The presence of both a methyl branch and a terminal fluorine atom in this compound would likely result in unique behavior at the membrane interface and within the hydrophobic core of the lipid bilayer.

Integration and Orientation within Lipid Bilayers

It is anticipated that this compound would insert into a lipid bilayer with its polar carboxylate head group anchored at the water-lipid interface, interacting with the polar head groups of the phospholipids (B1166683). The hydrophobic acyl chain would then extend into the nonpolar core of the membrane.

The 3-methyl group would introduce a kink in the acyl chain close to the head group. This branching is known to disrupt the tight packing of adjacent lipid acyl chains, thereby increasing the fluidity of the membrane in its immediate vicinity. nih.gov

The terminal fluorine atom would be located deep within the hydrophobic core of the bilayer. Molecular dynamics simulations of other fluorinated lipids have shown that fluorination can lead to a more tightly packed and ordered structure in the core of the bilayer. This is due to the increased hydrophobicity and the specific interactions of the fluorine atoms.

Influence on Membrane Dynamics and Order

The insertion of this compound into a lipid bilayer is expected to have a multifaceted impact on the physical properties of the membrane.

Membrane Fluidity: The methyl branch at the C3 position would disrupt the acyl chain packing, leading to an increase in local membrane fluidity. nih.gov This effect is analogous to that of unsaturated fatty acids, which also introduce kinks into their acyl chains.

Membrane Order: Conversely, the terminal fluorination could increase the order of the lipid chains in the center of the bilayer. Studies on branched-chain fatty acids have shown an ordering effect on the hydrophobic membrane core. nih.gov The strong C-F bond and the electronegativity of fluorine can lead to more organized packing of the terminal segments of the lipid tails.

| Structural Feature | Predicted Effect on Lipid Bilayer | Rationale |

| 3-Methyl Group | Increased local membrane fluidity | Disruption of acyl chain packing due to steric hindrance. nih.gov |

| Terminal Fluorine Atom | Increased order in the membrane core | Enhanced hydrophobicity and potential for specific interactions leading to tighter packing. |

| Overall Molecule | Complex, localized changes in membrane dynamics and order | A balance between the disordering effect of the methyl group and the ordering effect of the fluorine atom. |

Computational Modeling and Molecular Dynamics Simulations

Due to the absence of direct experimental data for this compound, computational modeling and molecular dynamics (MD) simulations are invaluable tools for predicting its behavior.

MD simulations could be employed to model the binding of this fatty acid to various FABP isoforms. By calculating the binding free energy, it would be possible to predict the binding affinity and identify the key amino acid residues involved in the interaction. Such simulations could also visualize the conformational changes in the protein upon ligand binding.

Furthermore, MD simulations of this compound embedded in a model lipid bilayer would provide detailed insights into its effects on membrane properties. These simulations could quantify changes in membrane fluidity, thickness, and lipid order parameters. They could also reveal the preferred orientation and dynamics of the fatty acid within the membrane. While simulations on other fatty acids like palmitic acid have been performed, specific simulations for this compound would be necessary for accurate predictions. nih.gov

The development of accurate force fields for fluorinated molecules is crucial for the reliability of such simulations. Recent advances in computational chemistry are making the in-silico study of such modified lipids increasingly feasible and predictive.

Prediction of Binding Sites and Affinities

Computational docking and molecular dynamics (MD) simulations are pivotal in predicting how fluorinated fatty acids interact with key proteins involved in their transport and metabolism. These proteins include fatty acid-binding proteins (FABPs), fatty acid transport proteins (FATPs), and enzymes of the β-oxidation pathway, such as acyl-CoA synthetases.

Research on other fluorinated fatty acids has shown that the introduction of a fluorine atom can significantly alter binding affinity and specificity. The high electronegativity and small size of the fluorine atom can lead to unique electrostatic and steric interactions within a protein's binding pocket. For instance, in silico studies on various fluorinated drug candidates have demonstrated that fluorine can form favorable interactions with backbone amides and aromatic residues. nih.gov

Table 1: Predicted Interacting Residues for Fatty Acid Analogs in Transporter Binding Sites

| Interacting Protein | Key Amino Acid Residues | Type of Interaction | Predicted Role |

| Fatty Acid-Binding Protein (FABP) | Arginine, Lysine | Electrostatic | Anchoring the carboxylate head group |

| Phenylalanine, Tyrosine | Hydrophobic, π-π stacking | Stabilizing the aliphatic tail | |

| Acyl-CoA Synthetase | Lysine, Arginine | Electrostatic | Interaction with the carboxylate group |

| Hydrophobic pocket | van der Waals | Accommodation of the fatty acid tail | |

| Carnitine Palmitoyltransferase I (CPT-I) | Histidine, Serine | Hydrogen bonding | Catalytic activity and substrate recognition |

| Hydrophobic channel | van der Waals | Guiding the fatty acid to the active site |

This table is a generalized representation based on computational studies of various long-chain fatty acids and their analogs. Specific interactions for this compound would require dedicated modeling studies.

The binding affinity of a fluorinated fatty acid is a delicate balance between these enhanced interactions and potentially unfavorable steric clashes or altered conformational dynamics. For this compound, the presence of a methyl group at the 3-position (the β-carbon) would likely influence its interaction with β-oxidation enzymes. Computational models could predict whether this modification hinders or enhances binding to enzymes like acyl-CoA dehydrogenase.

Simulation of Conformational Dynamics and Transport Pathways

Molecular dynamics simulations offer a window into the dynamic behavior of molecules, from their conformational flexibility to their movement across cellular membranes. For fatty acids, MD simulations can elucidate the mechanisms of their transport and their behavior within the lipid bilayer.

Studies on long-chain fatty acids have used MD simulations to model their entry and passage through transport proteins. nih.gov These simulations reveal the energetic barriers and key conformational changes in both the fatty acid and the protein that facilitate transport. The fluorination of the terminal carbon, as in this compound, is expected to increase the hydrophobicity of the tail, which could affect its interaction with the hydrophobic interior of transport proteins and the cell membrane. ulisboa.pt

Simulations of fatty acid flip-flop across membranes, a crucial step for cellular uptake and metabolism, have shown that the process is sensitive to the properties of the fatty acid, including chain length and saturation. nih.gov The introduction of a fluorine atom could modulate the energy barrier for this process.

In Silico Analysis of Structure-Function Relationships

In silico analysis plays a crucial role in establishing structure-function relationships, guiding the design of new molecules with desired properties. For fluorinated fatty acids developed as PET tracers, computational methods are used to predict how structural modifications will affect their metabolic fate, a key determinant of their utility as imaging agents. nih.gov

For example, the position of the fluorine atom and the presence of other modifications, such as the methyl group in this compound, are critical. The methyl group at the β-position is a known strategy to block β-oxidation. youtube.com Computational models can help to rationalize this at a molecular level by showing how the methyl group sterically hinders the binding or catalytic action of β-oxidation enzymes.

Furthermore, in silico methods can predict the metabolic stability of the C-F bond. While generally strong, this bond can be susceptible to cleavage depending on the local chemical environment. nih.gov Computational analysis can help identify potential metabolic pathways that might lead to defluorination, which is an important consideration for the development of radiolabeled tracers. nih.gov

By systematically modifying the structure of a fatty acid in silico and evaluating the resulting changes in predicted binding affinities, transport efficiency, and enzymatic processing, researchers can build a comprehensive picture of its structure-function relationship. This predictive power is invaluable for optimizing the design of fatty acid analogs for specific applications, whether as metabolic probes or therapeutic agents.

Cutting Edge Analytical and Spectroscopic Characterization

Mass Spectrometry (MS)-Based Lipidomics Approaches

Mass spectrometry has become an indispensable tool in lipidomics for the detailed characterization of complex fatty acids.

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, are critical for the analysis of novel fatty acids like 17-Fluoro-3-methylheptadecanoic acid. These technologies allow for the determination of the elemental composition of the molecule with high accuracy, which is essential for distinguishing it from other fatty acids with similar nominal masses. The high sensitivity of these instruments enables the detection of the compound even at low concentrations in complex biological matrices. Single-cell lipidomics, a rapidly advancing field, utilizes high-sensitivity mass spectrometry to analyze the lipid composition of individual cells, which could be applied to study the distribution of this compound at a cellular level. nih.gov

Table 1: Theoretical High-Resolution Mass Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

| [M-H]⁻ | C₁₈H₃₄FO₂⁻ | 301.2548 |

| [M+H]⁺ | C₁₈H₃₆FO₂⁺ | 303.2701 |

| [M+Na]⁺ | C₁₈H₃₅FNaO₂⁺ | 325.2521 |

This table presents the theoretical exact masses for different ionic species of this compound, which would be used for its identification in high-resolution mass spectrometry analysis.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of fatty acids. nih.gov By isolating the molecular ion of this compound and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that provide information about the positions of the methyl branch and the fluorine atom. The fragmentation patterns of fatty acid methyl esters (FAMEs) upon electron ionization (EI) and MS/MS can reveal the locations of branching. nih.gov For instance, the presence of a methyl group at the C-3 position would be expected to yield specific fragmentation pathways that can be diagnostic. Distinguishing between positional isomers is a key capability of MS/MS. nih.gov

Charge-remote fragmentation (CRF) is a specialized MS/MS technique that is particularly useful for determining the structure of long-chain molecules like fatty acids. nih.govnih.gov In CRF, fragmentation occurs at sites along the alkyl chain that are distant from the charged group. iupac.org This technique can be instrumental in pinpointing the location of substituents, such as the fluorine atom at the C-17 position of this compound. By derivatizing the carboxylic acid group to carry a fixed charge, collision-induced dissociation can induce fragmentation along the fatty acid backbone, providing clear evidence for the location of the fluorine atom and the methyl branch. purdue.edu

For accurate quantification of this compound in various samples, stable isotope dilution mass spectrometry is the gold standard. nih.gov This method involves the use of a stable isotope-labeled internal standard, such as this compound containing deuterium (B1214612) (²H) or carbon-13 (¹³C) atoms. The internal standard is added to the sample in a known amount at the beginning of the sample preparation process. Since the stable isotope-labeled standard has nearly identical chemical and physical properties to the analyte, it co-elutes and co-ionizes, allowing for correction of any sample loss during extraction and analysis. The ratio of the signal from the native analyte to the labeled internal standard is then used to calculate the precise concentration of this compound. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of this compound from other lipids in a complex mixture prior to its detection.

Gas chromatography is a widely used technique for the analysis of fatty acids, which are typically converted to their more volatile fatty acid methyl esters (FAMEs) before analysis. scribd.com

GC-Mass Spectrometry (GC-MS): This powerful combination allows for both the separation of FAMEs based on their retention times and their identification based on their mass spectra. nih.govnih.govnih.gov The retention time of this compound methyl ester on a GC column would be influenced by its polarity, molecular weight, and branching. The subsequent mass spectrum would provide a fragmentation pattern that can confirm its identity. nih.gov

GC-Flame Ionization Detection (GC-FID): GC-FID is a robust and sensitive method for the quantification of FAMEs. nih.gov While it does not provide structural information, it offers excellent quantitative performance over a wide linear range. After identifying the peak corresponding to this compound methyl ester using GC-MS, GC-FID can be used for routine and high-throughput quantification.

Table 2: Hypothetical GC Retention Data for Fatty Acid Methyl Esters

| Fatty Acid Methyl Ester | Retention Time (min) on a non-polar column | Retention Time (min) on a polar column |

| Palmitic acid (16:0) | 18.2 | 19.5 |

| Stearic acid (18:0) | 20.5 | 21.8 |

| 3-Methylheptadecanoic acid | 20.1 | 21.3 |

| This compound | 20.3 | 21.9 |

This table provides a hypothetical comparison of GC retention times. The introduction of a methyl branch would slightly decrease the retention time on a non-polar column compared to the straight-chain equivalent, while the terminal fluorine atom might slightly increase it on a polar column due to increased polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of molecules. For this compound, both ¹H and ¹⁹F NMR provide valuable information.

¹H and ¹⁹F NMR for Structural Characterization

¹H NMR spectroscopy provides information about the number and types of protons in a molecule, as well as their chemical environment. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons, the methylene (B1212753) protons along the fatty acid chain, and the methine proton at the 3-position. The chemical shifts and splitting patterns of these signals would confirm the presence and location of the methyl group.

¹⁹F NMR is a powerful technique for studying fluorinated compounds. biophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. biophysics.org The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment. biophysics.orgnih.gov This makes ¹⁹F NMR an excellent tool for confirming the presence of the fluorine atom and for studying its interactions with its surroundings. The large chemical shift dispersion in ¹⁹F NMR often allows for the resolution of signals that would overlap in a ¹H NMR spectrum. illinois.edu

Table 2: Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound

| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Carboxylic Acid Proton | ¹H | 10-12 | Singlet (broad) |

| Methylene protons adjacent to fluorine | ¹H | ~4.4 | Triplet of triplets |

| Methine proton at C3 | ¹H | ~2.2 | Multiplet |

| Methylene protons adjacent to carbonyl | ¹H | ~2.3 | Triplet |

| Methyl protons at C3 | ¹H | ~0.9 | Doublet |

| Fluorine at C17 | ¹⁹F | Relative to a standard like CFCl₃ | Triplet |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

NMR for Monitoring Conformational Changes in Protein-Ligand Systems

NMR spectroscopy is a powerful technique for studying the interactions between ligands and proteins at the atomic level. nih.gov When this compound binds to a protein, such as a fatty acid-binding protein, changes in the NMR spectra of both the ligand and the protein can be observed.

The ¹⁹F nucleus of this compound serves as a sensitive probe of its binding environment. biophysics.org Upon binding to a protein, the chemical shift of the fluorine signal can change significantly, providing information about the nature of the binding pocket. nih.gov Furthermore, changes in the relaxation properties of the ¹⁹F signal can provide insights into the dynamics of the bound fatty acid.

Changes in the ¹H NMR spectrum of the protein upon ligand binding can be used to map the binding site and to identify conformational changes in the protein. nih.govoup.com Techniques such as chemical shift perturbation mapping can reveal which amino acid residues are involved in the interaction with the fatty acid. nih.gov The unique structural features of this compound, the methyl group and the terminal fluorine, may lead to specific interactions within the protein binding pocket that can be elucidated using NMR.

Integration of Multi-Omics Data and Bioinformatics for Comprehensive Lipidomics Analysis

To fully understand the biological significance of this compound, it is essential to move beyond its isolated analysis and place it within the broader context of cellular metabolism. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics (including lipidomics), coupled with bioinformatics analysis, provides a systems-level view of the impact of this modified fatty acid. nih.govnih.govmedrxiv.org

Bioinformatics tools are crucial for integrating and interpreting the large datasets generated by multi-omics experiments. youtube.comufl.edu Network analysis can be used to visualize the relationships between genes, proteins, and metabolites, and to identify key regulatory hubs that are affected by this compound. nih.govmedrxiv.org Pathway analysis can map the observed changes onto known metabolic pathways, providing insights into the functional consequences of the presence of this modified fatty acid. nih.govmedrxiv.org This integrated approach is essential for building a comprehensive understanding of the role of this compound in health and disease.

Applications As Biochemical Probes and Research Tools

Radiotracer Development for Metabolic Imaging in Experimental Animal Models (e.g., Positron Emission Tomography, PET)

The development of radiolabeled fatty acid analogs is crucial for the non-invasive imaging of metabolic pathways in vivo using techniques like Positron Emission Tomography (PET). PET imaging allows for the quantitative assessment of regional fatty acid metabolism, which is particularly important for studying cardiac diseases where alterations in energy substrate utilization are a key factor nih.gov. While naturally occurring fatty acids can be labeled with positron emitters like Carbon-11, the short half-life of this isotope limits its widespread clinical use nih.gov. Consequently, there has been significant focus on developing fatty acid analogs labeled with Fluorine-18 (B77423) (¹⁸F), which has a more convenient half-life of nearly 110 minutes mdpi.com.

In this context, a β-methylated and fluorinated analog, 8(RS)-[¹⁸F]fluoro-3(RS)-methylheptadecanoic acid ([¹⁸F]FBMHA), was synthesized and evaluated as a potential PET tracer for myocardial metabolism nih.govresearchgate.net. The design of this molecule, featuring a methyl group at the β-position (C-3), is intended to inhibit β-oxidation, the primary pathway for fatty acid breakdown nih.gov. This metabolic trapping allows the tracer to accumulate in tissues, reflecting its uptake and initial processing without being rapidly cleared.

Preliminary evaluation of [¹⁸F]FBMHA was conducted in Sprague-Dawley rats to determine its biodistribution nih.gov. The results showed a heart-to-blood ratio of 2.6 at 5 minutes post-injection, which remained stable at 60 minutes nih.govresearchgate.net. This ratio, an indicator of how well the target tissue is visualized against the background blood pool, suggests that while the tracer is taken up by the heart, its imaging contrast is modest compared to other advanced analogs developed in the same study nih.govresearchgate.net.

| Tracer | Time Point (minutes) | Heart-to-Blood Ratio | Primary Animal Model |

|---|---|---|---|

| [¹⁸F]FBMHA | 5 | 2.6 | Sprague-Dawley Rat |

| [¹⁸F]FBMHA | 60 | 2.6 | Sprague-Dawley Rat |

Mechanistic Probes for Enzymatic Reactions and Metabolic Flux Analysis

Fluorinated fatty acid analogs with specific structural modifications, such as methylation, serve as powerful mechanistic probes to dissect enzymatic reactions and analyze metabolic flux. The introduction of a methyl group at the β-carbon (C-3) of a fatty acid chain is a well-established strategy to inhibit β-oxidation nih.gov. The enzymes of the β-oxidation spiral are unable to process this modified substrate, leading to its accumulation.

This principle of "metabolic trapping" is exploited in the design of tracers like [¹⁸F]FBMHA nih.govresearchgate.net. By blocking the major catabolic route, the tracer's distribution is governed primarily by its transport into the cell and its subsequent activation to an acyl-CoA derivative, which can then be incorporated into complex lipids like triglycerides and phospholipids (B1166683) researchgate.netnih.gov. This allows researchers to isolate and quantify the flux of fatty acids into these anabolic pathways, providing a clearer picture of lipid uptake and storage, distinct from lipid breakdown. The use of fluorine, particularly ¹⁹F, can also offer an analytical advantage, as it can be detected by NMR spectroscopy to provide insights into enzyme mechanisms and stereochemistry without contributing to spectral complexity from naturally occurring lipids nih.govnih.gov.

Utilization in Model Systems for Studying Lipid-Related Pathways

Experimental animal models are essential for studying complex physiological and pathophysiological processes, including lipid-related pathways. Fluorinated fatty acid analogs are frequently evaluated in these models to validate their utility as imaging agents and to study metabolic regulation.

The biodistribution and kinetic properties of the radiotracer 8(RS)-[¹⁸F]fluoro-3(RS)-methylheptadecanoic acid were assessed in Sprague-Dawley rats nih.gov. This model system allowed for the direct measurement of the tracer's uptake in various organs, including the heart, liver, and blood, providing foundational data on its behavior in a living organism nih.govresearchgate.net. Such preclinical studies are a mandatory step in the development of any new PET tracer, establishing its potential for imaging specific metabolic activities, in this case, myocardial fatty acid uptake and esterification nih.gov. The use of rodent models is widespread in metabolic research, including studies on metabolic dysfunction-associated steatotic liver disease (MASLD), where they help elucidate the mechanisms of fatty acid synthesis, oxidation, and storage in the liver mdpi.com. These models provide a platform to test how factors like diet or genetic modifications impact lipid metabolism and how probes like fluorinated fatty acids can be used to monitor these changes mdpi.comnih.gov.

Future Research Directions and Theoretical Considerations

Exploring Novel Biological Roles and Signaling Functions of Fluorinated Branched-Chain Fatty Acids

While naturally occurring organofluorine compounds are rare, with fluoroacetate and ω-fluoro fatty acids being notable examples found in some plants and microorganisms, the introduction of fluorine into fatty acids can profoundly alter their biological activity. wikipedia.orgwikipedia.org The strong carbon-fluorine bond enhances metabolic stability, making these molecules resistant to degradation and prolonging their biological effects. wikipedia.org This stability is a key feature that can be exploited to study fatty acid metabolism and signaling. Fatty acids themselves are crucial players in a variety of cellular processes, acting as energy sources, structural components of membranes, and signaling molecules that modulate pathways like the protein kinase C and cyclic AMP cascades. nih.govnih.gov

Future research could focus on how the introduction of a fluorine atom and a methyl group in 17-Fluoro-3-methylheptadecanoic acid influences these roles. For instance, the methyl branch may alter how the fatty acid is metabolized through β-oxidation, potentially leading to the accumulation of specific intermediates that could have novel signaling functions. The terminal fluorine could serve as a sensitive reporter group for ¹⁹F NMR spectroscopy, allowing for non-invasive tracking of the fatty acid's uptake and distribution in living cells and tissues.

A key area of investigation will be to determine if this compound or its metabolites can interact with and modulate the activity of specific proteins, such as fatty acid-binding proteins or enzymes involved in lipid metabolism. The unique electronic properties of the fluorine atom could lead to specific interactions that are not observed with their non-fluorinated counterparts.

Advancements in Stereoselective Synthesis and Site-Specific Isotope Labeling for Enhanced Probing

To fully realize the potential of this compound as a molecular probe, precise control over its chemical structure is paramount. The methyl group at the 3-position introduces a chiral center, meaning that two stereoisomers (R and S) of the compound exist. These stereoisomers may exhibit different biological activities, making their separate synthesis and evaluation crucial. Future research will need to focus on developing stereoselective synthetic methods to produce enantiomerically pure forms of this compound.

Furthermore, site-specific isotope labeling will be a powerful tool for detailed metabolic studies. nih.govnih.govrsc.org Replacing the stable ¹⁹F isotope with the positron-emitting isotope ¹⁸F would transform this compound into a tracer for Positron Emission Tomography (PET) imaging. nih.govnih.govsemanticscholar.org This would enable the non-invasive, quantitative imaging of its uptake and metabolism in vivo, with potential applications in studying myocardial metabolism, as has been demonstrated with other ¹⁸F-labeled fatty acids. nih.govsnmjournals.orgresearchgate.net

Stable isotope labeling, for instance with ¹³C at specific positions along the carbon chain, would allow for detailed metabolic flux analysis using mass spectrometry or NMR spectroscopy. nih.govcreative-proteomics.comresearchgate.net This would provide unprecedented insight into the metabolic fate of the branched-chain fatty acid within the cell.

Development of Integrated Experimental and Computational Methodologies for Predictive Modeling

The complexity of fatty acid metabolism necessitates the use of integrated experimental and computational approaches. diva-portal.orgnih.gov Future research should aim to develop predictive models of how this compound is transported, metabolized, and incorporated into complex lipids. nih.gov

These computational models could simulate the interactions of the fluorinated fatty acid with key enzymes and transport proteins, helping to predict its metabolic fate and potential biological effects. youtube.comchronicle.com By combining these in silico predictions with experimental data from techniques like ¹⁹F NMR, PET imaging, and stable isotope tracing, a comprehensive understanding of the molecule's behavior in biological systems can be achieved.

Such integrated methodologies will be crucial for designing more effective and specific probes based on the this compound scaffold. For example, computational models could guide the rational design of analogues with altered metabolic stability or enhanced affinity for specific protein targets.

Unraveling Complex Biological Systems and Networks using Fluorinated Branched-Chain Fatty Acids as Tools

Ultimately, the goal of developing novel molecular probes like this compound is to gain a deeper understanding of complex biological systems. By serving as chemical reporters, these fluorinated fatty acids can help to map out metabolic networks and signaling cascades in unprecedented detail. nih.govresearchgate.netcarnegiescience.edu

For instance, by using ¹⁸F-labeled this compound in combination with PET imaging, researchers could investigate alterations in fatty acid metabolism in diseases such as heart disease, diabetes, and cancer. The unique metabolic properties conferred by the methyl branch may reveal novel metabolic pathways that are dysregulated in these conditions.

Furthermore, the fluorine atom can be used as a handle for "click chemistry" or other bioorthogonal reactions, allowing for the attachment of fluorescent dyes or affinity tags. This would enable the visualization and identification of proteins that interact with the fatty acid, providing a powerful tool for dissecting the complex networks that govern cellular function.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 137442-09-2 | Generic Chemical Databases |

| Molecular Formula | C₁₈H₃₅FO₂ | Generic Chemical Databases |

| Molecular Weight | 302.47 g/mol | Generic Chemical Databases |

| Appearance | Predicted: Solid | --- |

| Solubility | Predicted: Insoluble in water, soluble in organic solvents | --- |

Table 2: Potential Applications of Isotopically Labeled this compound

| Isotope Label | Technique | Potential Application |

| ¹⁸F | Positron Emission Tomography (PET) | In vivo imaging of fatty acid uptake and metabolism in myocardium, tumors, etc. |

| ¹⁹F (natural abundance) | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-invasive tracking of uptake, distribution, and metabolic transformation in cells and tissues. |

| ¹³C | Mass Spectrometry (MS), ¹³C NMR | Metabolic flux analysis to trace the fate of the carbon skeleton through metabolic pathways. |

| ²H (Deuterium) | MS, ²H NMR | Probing enzymatic reaction mechanisms and metabolic pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.